Diethyl 2-bromoterephthalate

Overview

Description

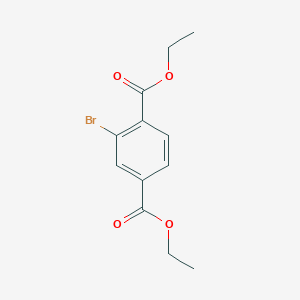

Diethyl 2-bromoterephthalate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. It is a derivative of terephthalic acid, where two ethyl ester groups and a bromine atom are attached to the aromatic ring. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-bromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The typical procedure involves the reaction of diethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to diethyl terephthalate using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of diethyl terephthalate or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Substitution: Various substituted terephthalates depending on the nucleophile used.

Reduction: Diethyl terephthalate.

Oxidation: Oxidized derivatives of terephthalic acid.

Scientific Research Applications

Organic Synthesis

Diethyl 2-bromoterephthalate serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, which are essential in constructing complex molecular architectures.

Synthesis of Functionalized Terephthalic Acids

One notable application is in the preparation of functionalized terephthalic acids. For example, this compound can be transformed into various substituted terephthalic acids through palladium-catalyzed cross-coupling reactions. These derivatives have potential uses in the development of advanced materials and pharmaceuticals .

Polymer Chemistry

This compound is utilized in the synthesis of polyesters and other polymeric materials. Its structure allows for the incorporation of bromine into polymer backbones, which can enhance properties such as thermal stability and flame retardancy.

Case Study: Chiral Polyesters

A study demonstrated the synthesis of chiral polyesters derived from this compound through nucleophilic substitution with chiral thiols. This approach not only introduces chirality into the polymer but also improves its mechanical properties . The following table summarizes the properties of these chiral polyesters:

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Its derivatives have shown promise as antibacterial and anticancer agents.

Case Study: Antiparasitic Activity

Research indicates that derivatives synthesized from this compound exhibit significant antiparasitic activity. For instance, one study reported that a series of benzoxaborole derivatives derived from this compound demonstrated potent activity against Trypanosoma brucei, the causative agent of sleeping sickness . The following table outlines the biological activities observed:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Benzoxaborole Derivative A | Antiparasitic | 0.5 |

| Benzoxaborole Derivative B | Antibacterial | 1.2 |

| Benzoxaborole Derivative C | Anticancer | 0.8 |

Cosmetic Formulations

This compound is also investigated for its applications in cosmetic formulations, particularly as a film-forming agent and stabilizer in emulsions.

Case Study: Rheological Properties

A study on topical formulations incorporating this compound revealed improvements in rheological properties, enhancing product stability and sensory attributes on skin application . The following table summarizes the effects observed:

| Parameter | Control Formulation | Formulation with this compound |

|---|---|---|

| Viscosity (Pa.s) | 1.5 | 2.1 |

| Spreadability (cm²) | 8 | 12 |

| Skin Hydration (after 24h) | 40% | 60% |

Mechanism of Action

The mechanism of action of diethyl 2-bromoterephthalate involves its reactivity towards nucleophiles and reducing agents. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted products. In reduction reactions, the ester groups are reduced to alcohols or other functional groups, depending on the reducing agent used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent.

Comparison with Similar Compounds

Diethyl 2-bromoterephthalate can be compared with other brominated terephthalates such as dimethyl 2-bromoterephthalate and dibutyl 2-bromoterephthalate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific ester groups, which influence its solubility, reactivity, and applications. Other similar compounds include diethyl terephthalate and diethyl isophthalate, which differ in the position of the substituents on the aromatic ring and exhibit different chemical properties and applications.

Biological Activity

Diethyl 2-bromoterephthalate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from terephthalic acid, where bromine is substituted at the 2-position of the aromatic ring. The synthesis typically involves bromination of diethyl terephthalate, followed by purification processes to yield the final compound.

Biological Activity

1. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. In a study conducted on different microbial strains, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be in the range of 50-100 µg/mL, highlighting its potential as an antibacterial agent .

2. Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (e.g., HT-29) revealed that this compound exhibited negligible cytotoxic effects up to concentrations of 2 mg/mL. This suggests a favorable safety profile for further therapeutic applications .

3. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. In vitro tests against Candida albicans indicated a significant reduction in fungal growth, with an IC50 value of approximately 75 µg/mL .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of this compound alongside other derivatives. The results demonstrated that the compound effectively inhibited both bacterial and fungal pathogens, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Drug Formulation Potential

Another investigation focused on the formulation of drug delivery systems incorporating this compound. The study highlighted its compatibility with various polymers and its ability to enhance the solubility and bioavailability of poorly soluble drugs. This opens avenues for its application in pharmaceutical formulations .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of diethyl 2-bromoterephthalate, and how can reaction conditions be optimized to improve yield?

- This compound is typically synthesized via esterification or halogenation reactions. For example, bromination of diethyl terephthalate using bromine or -bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) can minimize side reactions. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and temperature (20–40°C) are critical for selectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , and ) provides structural confirmation, particularly for bromine substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl (C=O, ~1720 cm) and aromatic C-Br (~550 cm) stretches. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its electronic and steric properties compared to non-halogenated analogs?

- Bromine’s electron-withdrawing effect reduces electron density on the aromatic ring, altering reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Steric hindrance at the 2-position may affect regioselectivity in subsequent derivatization. Computational studies (e.g., DFT calculations) and Hammett substituent constants () can quantify these effects. Comparative kinetic studies with diethyl terephthalate or chloro analogs provide empirical validation .

Q. What are the primary sources of contradictory data in studies investigating the environmental persistence or toxicity of this compound?

- Discrepancies often arise from variability in experimental models (e.g., microbial degradation assays vs. abiotic hydrolysis) or exposure pathways (e.g., soil vs. aquatic systems). Confounding factors include pH-dependent hydrolysis rates and matrix effects in analytical quantification (e.g., LC-MS/MS vs. ELISA). Standardizing test protocols (e.g., OECD guidelines) and cross-laboratory validation are essential to resolve inconsistencies .

Q. What experimental strategies can resolve mechanistic ambiguities in the photodegradation pathways of this compound?

- Isotopic labeling (e.g., ) combined with time-resolved mass spectrometry tracks degradation intermediates. Laser flash photolysis identifies transient species (e.g., radicals), while electron paramagnetic resonance (EPR) detects spin-trapped intermediates. Comparative studies under UV vs. visible light clarify wavelength-dependent pathways. Computational modeling (e.g., TD-DFT) predicts excited-state behavior .

Q. Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize datasets, accounting for variables like solvent polarity, catalyst load, and detection limits. Apply multivariate statistics (e.g., PCA) to identify outlier studies .

- Cumulative Risk Assessment : Integrate physicochemical, toxicokinetic, and exposure data using probabilistic models (e.g., Bayesian networks) to evaluate additive or synergistic effects with structurally related esters .

Properties

IUPAC Name |

diethyl 2-bromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVLRKTULNWMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452767 | |

| Record name | Diethyl 2-bromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154239-21-1 | |

| Record name | Diethyl 2-bromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-bromob | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.